4-(Hydroxymethyl)piperidin-4-ol hydrochloride
Overview
Description
“4-(Hydroxymethyl)piperidin-4-ol hydrochloride” is an important intermediate for the synthesis of active compounds in the pharmaceutical industry . It can be used as a precursor for the synthesis of P-gp inhibitors, which are compounds that modulate the activity of P-glycoprotein and can increase drug absorption .
Synthesis Analysis
The synthesis of “this compound” involves several steps. It is produced by reacting piperazine with diethyl carbonate in the presence of hydrogen chloride gas . The product is then crystallized to produce the desired compound .Molecular Structure Analysis
The molecular formula of “this compound” is C6H14ClNO2 . Its average mass is 167.634 Da and its monoisotopic mass is 167.071304 Da .Chemical Reactions Analysis
Piperidines, which include “this compound”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Physical And Chemical Properties Analysis
“this compound” is a white crystalline solid with a melting point range of 185-189°C . It is soluble in water .Scientific Research Applications
Metabolic Activity
- Metabolic Effects in Rats : 3-Hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride shows reduced food intake and weight gain in obese rats, indicating a potential metabolic role in obesity research (Massicot, Steiner, & Godfroid, 1985).
Feeding Behavior
- Influence on Feeding Behavior : The compound affects the satiety center, reducing obesity in mice induced by gold thioglucose, highlighting its impact on feeding behavior and potential in obesity studies (Massicot, Thuillier, & Godfroid, 1984).
Energy Expenditure
- Thermogenic Effect in Rats : A study showed that the compound increases energy expenditure by increasing resting oxygen consumption in rats, suggesting its use in metabolic rate and obesity research (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Synthesis and Structural Studies
- Ultrasound-Promoted Synthesis : Research indicates effective methods for synthesizing piperidin-4-ols, demonstrating its applicability in chemical synthesis (Rajesh, Reddy, & Vijayakumar, 2012).
- Crystal Structure Analysis : The crystal and molecular structure of 4-carboxypiperidinium chloride has been studied, which is crucial for understanding its chemical properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Antimicrobial Activity
- Antimicrobial Properties : Certain derivatives of 4-piperidinols, including 4-(hydroxymethyl)piperidin-4-ol, have demonstrated significant antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Dyusebaeva, Elibaeva, & Kalugin, 2017).
Growth Promotion
- Growth-Promoting Activity : Some piperidin-4-ol derivatives have shown growth-promoting activity in agricultural applications, such as increasing the productivity of beetroot seeds and potatoes (Omirzak, Erkasov, Sukhov, & Ganenko, 2013).
Neurological Research
- Monoamine Transporter Activity : Research on specific stereochemistry of piperidin-4-ols derivatives indicates potential for treating neurological disorders due to their affinity for dopamine, serotonin, and norepinephrine transporters (Kharkar, Batman, Zhen, Beardsley, Reith, & Dutta, 2009).
Mechanism of Action
Target of Action
4-(Hydroxymethyl)piperidin-4-ol hydrochloride is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It’s worth noting that certain benzyl-piperidines have shown activity against different viruses, such as the h1n1 influenza virus, through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of hiv .
Safety and Hazards
“4-(Hydroxymethyl)piperidin-4-ol hydrochloride” has been classified as a Category 2 skin irritant, meaning it can cause irritation upon contact . Additionally, it is categorized as a Category 2 eye irritant, indicating that it can cause serious eye irritation if it comes into contact with the eyes .
Future Directions
Piperidine-containing compounds, including “4-(Hydroxymethyl)piperidin-4-ol hydrochloride”, represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
4-(Hydroxymethyl)piperidin-4-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a potent antagonist of the human H3 receptor . This interaction is crucial as it influences the receptor’s activity, which is involved in various physiological processes such as neurotransmission. Additionally, this compound can be used in the synthesis of selective IP (PGI2 receptor) agonists .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of piperidin-4-ol have been evaluated for their potential treatment of HIV by acting as CCR5 antagonists . This interaction with the CCR5 receptor can inhibit HIV entry into cells, thereby preventing infection and replication.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with the H3 receptor involves binding to the receptor site, which inhibits its activity . This inhibition can modulate neurotransmitter release and other related physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives exhibit stability under specific conditions, but their activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained receptor inhibition and modulation of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as receptor antagonism and modulation of cellular functions. At higher doses, toxic or adverse effects may be observed. For example, piperidine derivatives have shown dose-dependent effects on receptor activity and cellular processes . Threshold effects and toxicity levels are critical considerations in determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s metabolic pathways may include hydroxylation, oxidation, and conjugation reactions . These pathways influence the compound’s bioavailability, activity, and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, piperidine derivatives have been shown to interact with transporters that facilitate their uptake and distribution within cells . This process is crucial for the compound’s therapeutic efficacy and cellular effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, piperidine derivatives have been observed to localize in specific cellular compartments, influencing their activity and interactions with biomolecules . This localization is essential for the compound’s role in modulating cellular processes and receptor activity.
properties
IUPAC Name |
4-(hydroxymethyl)piperidin-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-5-6(9)1-3-7-4-2-6;/h7-9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZOHPPPTJVSFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
240401-25-6, 89584-31-6 | |
Record name | 4-Piperidinemethanol, 4-hydroxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=240401-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Hydroxymethyl)-4-piperidinol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(hydroxymethyl)piperidin-4-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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